REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.Cl[CH2:15][C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][CH:17]=1.[OH-].[Na+]>CN(C=O)C.CCCCCC>[CH3:3][O:4][C:5](=[O:13])[C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:15][C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=[CH:18][CH:17]=2)=[CH:8][CH:7]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 130° C.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for a half hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 mL dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (2.5 g) was recrystallized from ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)OCC1=CC=NC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
AMOUNT: MASS | 1.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |